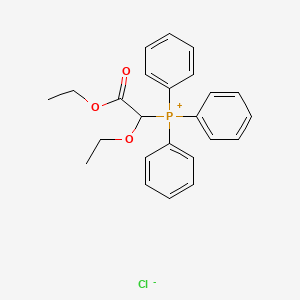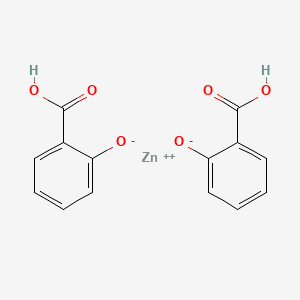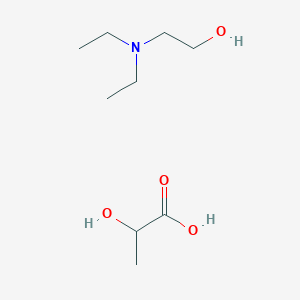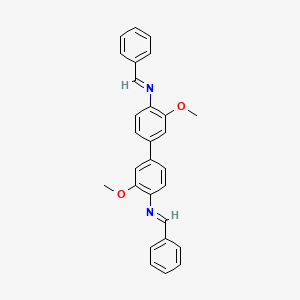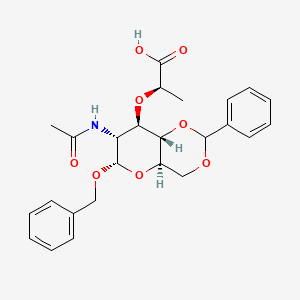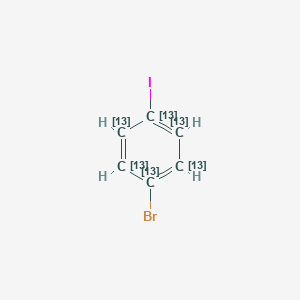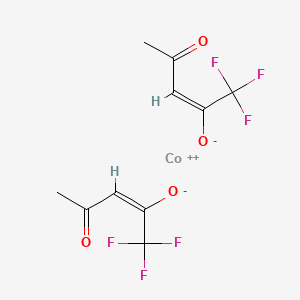
コバルト(II)トリフルオロアセチルアセトナート; (E)-1,1,1-トリフルオロ-4-オキソペント-2-エン-2-オラート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trifluoro-2,4-pentanedionato)cobalt(II) (Co[F2Pd]) is an organometallic compound that has been extensively studied in recent years due to its potential applications in a variety of fields. Co[F2Pd] is a coordination complex of cobalt and two trifluoropentanedionate (F2Pd) anions. Co[F2Pd] is often used as a catalyst for various chemical reactions, and has been found to be a promising material for a variety of applications, such as fuel cells, electrocatalytic oxidation of organic compounds, and sensing.
科学的研究の応用
配位高分子の合成
コバルト(II)トリフルオロアセチルアセトナートは、配位高分子の合成に使用されます {svg_1}. これらのポリマーは、Co(II)ジケトネートとペンタヘテロ環状トリフェノジオキサジンによって形成されます {svg_2}. Co(II)アセチルアセトナート[Co(II)(acac) 2]、トリフルオロアセチルアセトナート[Co(II)(tfac) 2]、ヘキサフルオロアセチルアセトナート[Co(II)(hfac) 2]の安定な結晶性錯体は、トリフェノジオキサジン(TPDO)と合成され、その構造はX線結晶学を使用して研究されました {svg_3}.
磁気特性の研究
この化合物は、混合配位子コバルト錯体の磁気特性の研究に使用されます {svg_4}. 密度汎関数理論法を用いて、異なるサイズの有機ゲルマニウム三角形サイクルで修飾されたo-ベンゾキノンを持つコバルト(II)ジケトネート付加物の計算モデリングが行われました {svg_5}.
プロテオミクス研究
コバルト(II)トリフルオロアセチルアセトナートは、プロテオミクス研究にも使用されます {svg_6}. プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究するものです。 この化合物は、タンパク質相互作用の研究、タンパク質の同定、および複雑な混合物中のタンパク質の構造と機能の調査に使用できます {svg_7}.
材料科学
コバルト(II)トリフルオロアセチルアセトナートは、その独自の特性により、材料科学の分野で使用されています。 これは、高い熱安定性など、ユニークな特性を持つ新素材の合成に使用できます {svg_8}.
オプトエレクトロニクス
コバルト(II)トリフルオロアセチルアセトナートを使用して合成できる配位高分子は、独自のオプトエレクトロニクス特性を持つ有望な固体材料クラスとして注目を集めています {svg_9}.
熱電
コバルト(II)トリフルオロアセチルアセトナートを使用して合成されたものなどの配位高分子は、熱電用途における可能性についても探求されています {svg_10}.
Safety and Hazards
Bis(trifluoro-2,4-pentanedionato)cobalt(II) is classified as potentially carcinogenic (H351) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308 + P313) .
作用機序
Target of Action
Cobalt(II) Trifluoroacetylacetonate, also known as Bis(trifluoro-2,4-pentanedionato)cobalt(II), is a metal complex that primarily targets metalloenzymes in biological systems . These enzymes play crucial roles in various biochemical reactions, including catalysis, electron transfer, and oxygen transport .
Mode of Action
The compound interacts with its targets through the formation of chelate complexes . The Z isomer of the enolate, a part of the compound, has a highly favorable geometry for complexation . The β system of the enolate holds the ligating oxygens in a favorable position for coordination, and the resulting metal-enolate complex is a six-membered ring that has little strain energy .
Biochemical Pathways
It is known that the compound can influence the activity of metalloenzymes, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its solubility in methanol suggests that it may be absorbed and distributed in the body through the circulatory system.
Result of Action
The molecular and cellular effects of Cobalt(II) Trifluoroacetylacetonate’s action are largely dependent on the specific biochemical pathways and enzymes it interacts with. Given its potential to interact with a variety of metalloenzymes, the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cobalt(II) Trifluoroacetylacetonate. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of less than 15°C . Additionally, the compound’s action and efficacy may be influenced by the pH and ionic strength of its environment, given its interaction with metalloenzymes .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Bis(trifluoro-2,4-pentanedionato)cobalt(II) can be achieved through a simple reaction between cobalt(II) chloride hexahydrate and trifluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Cobalt(II) chloride hexahydrate", "Trifluoroacetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve cobalt(II) chloride hexahydrate in the solvent to form a clear solution.", "Add the trifluoroacetylacetone to the solution and stir until fully dissolved.", "Add the base to the solution slowly while stirring until the pH reaches around 8-9.", "Continue stirring the solution for several hours at room temperature or under reflux.", "Filter the resulting solid and wash with solvent to obtain Bis(trifluoro-2,4-pentanedionato)cobalt(II) as a purple crystalline solid." ] } | |
CAS番号 |
16092-38-9 |
分子式 |
C10H8CoF6O4 |
分子量 |
365.09 g/mol |
IUPAC名 |
cobalt(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H5F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2 |
InChIキー |
JRSNSSPUQFPKGF-UHFFFAOYSA-L |
異性体SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Co] |
SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] |
正規SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] |
製品の起源 |
United States |
Q & A
Q1: What is the function of Bis(trifluoro-2,4-pentanedionato)cobalt(II) in the synthesis of poly(vinyl acetate)-graft-polystyrene copolymers?
A1: Bis(trifluoro-2,4-pentanedionato)cobalt(II) acts as a catalyst in the cobalt-mediated radical polymerization (CMRP) step. [] It facilitates the controlled copolymerization of vinyl acetate and vinyl chloroacetate, forming a cobalt-capped polymer chain. This "capped" chain serves as a macroinitiator for the subsequent atom transfer radical polymerization (ATRP) of styrene, ultimately leading to the desired graft copolymer structure.
Q2: Are there alternative catalysts to Bis(trifluoro-2,4-pentanedionato)cobalt(II) for this type of polymerization?
A2: While the research focuses on Bis(trifluoro-2,4-pentanedionato)cobalt(II) for the CMRP step, it also investigates copper-based catalysts with ligands like bis(2-pyridylmethyl)octadecylamine (BPMODA) and tris(2-pyridylmethyl)amine (TPMA) for the ATRP step. [] The study suggests that these copper-based catalysts exhibit high initiation efficiency and control over styrene polymerization. Further research could explore the effectiveness of other cobalt complexes or alternative catalytic systems for the CMRP stage, potentially influencing factors like polymerization rate, control over molecular weight, and copolymer properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



